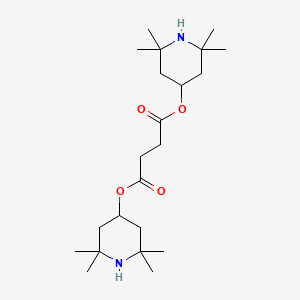
bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate
描述
bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate: is a chemical compound with the molecular formula C22H40N2O4 . It is known for its role as a hindered amine light stabilizer (HALS), which helps in protecting materials from degradation caused by ultraviolet (UV) light. This compound is widely used in various industries, including plastics, coatings, and pharmaceuticals, due to its effective stabilization properties.
属性
CAS 编号 |
62782-03-0 |
|---|---|
分子式 |
C22H40N2O4 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate |
InChI |
InChI=1S/C22H40N2O4/c1-19(2)11-15(12-20(3,4)23-19)27-17(25)9-10-18(26)28-16-13-21(5,6)24-22(7,8)14-16/h15-16,23-24H,9-14H2,1-8H3 |
InChI 键 |
GOJOVSYIGHASEI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CCC(=O)OC2CC(NC(C2)(C)C)(C)C)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate typically involves the esterification of succinic acid with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out in the presence of a catalyst, such as an organotin compound (e.g., dibutyltin oxide), in an aliphatic hydrocarbon-based solvent like heptane . The reaction conditions include heating the mixture to facilitate the ester interchange reaction, resulting in the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions: bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxyl radicals, which play a crucial role in its stabilizing properties.
Reduction: Reduction reactions can convert the nitroxyl radicals back to the parent amine, regenerating the stabilizer.
Substitution: The ester groups in the compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroxyl radicals.
Reduction: Regeneration of the parent amine.
Substitution: Formation of substituted esters or amides.
科学研究应用
Chemistry: bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate is extensively used as a light stabilizer in polymers and plastics. It helps in preventing the degradation of materials exposed to UV light, thereby extending their lifespan and maintaining their mechanical properties .
Biology: In biological research, this compound is used to study the effects of UV light on biological systems and to develop UV-protective formulations for various applications, including sunscreens and protective coatings .
Medicine: The compound’s stabilizing properties are utilized in the pharmaceutical industry to enhance the stability and shelf life of drugs and formulations that are sensitive to light .
Industry: Apart from its use in plastics and pharmaceuticals, this compound is also employed in coatings, adhesives, and sealants to improve their durability and resistance to UV-induced degradation .
作用机制
The primary mechanism by which bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate exerts its effects is through the formation of nitroxyl radicals upon exposure to UV light. These radicals act as scavengers for free radicals generated during the photodegradation of polymers, thereby preventing the breakdown of the material. The compound can also react with phenolic antioxidants incorporated in polymers, enhancing its stabilizing effect .
相似化合物的比较
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Bis(2,2,6,6-tetramethyl-4-piperidyl) decanedioate
- 2,2,6,6-Tetramethyl-4-piperidinol
Comparison: While bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate shares similar stabilizing properties with other hindered amine light stabilizers, it is unique in its specific ester structure, which provides distinct solubility and compatibility characteristics. This makes it particularly suitable for certain applications where other stabilizers may not perform as effectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


